

# In-Depth Technical Guide: Brensocatib (Brinsupri™)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | N 563    |           |
| Cat. No.:            | B1663612 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### **Core Biological Target and Mechanism of Action**

Brensocatib is a novel, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1).[2] DPP-1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G.[2]

In chronic inflammatory lung diseases like non-cystic fibrosis bronchiectasis, an overabundance of neutrophils leads to excessive levels of active NSPs. These proteases contribute to lung damage, inflammation, and impaired mucociliary clearance.[2] By inhibiting the activation of these NSPs, brensocatib reduces the inflammatory cascade driven by neutrophils.[2]

### **Signaling Pathway**

The primary pathway influenced by brensocatib is the neutrophil serine protease activation pathway. Brensocatib acts upstream by targeting the key activating enzyme, DPP-1.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medcentral.com [medcentral.com]
- 3. insmed.com [insmed.com]
- 4. Belimumab (Benlysta): A Breakthrough Therapy for Systemic Lupus Erythematosus PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Interactions between key genes and pathways in prostate cancer progression and therapy resistance [frontiersin.org]
- 6. Vedolizumab Versus Other Biologics and the Risk of Venous Thromboembolism in Patients with Pediatric-Onset Inflammatory Bowel Diseases: A Target Trial Emulation Study -PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular Signature of Cisplatin Resistance in Ovarian Cancer Identifies Therapeutic Opportunities for Re-sensitization [jcancer.org]
- 10. agendia.com [agendia.com]
- 11. Dll1-mediated Notch signaling drives tumor cell crosstalk with cancer-associated fibroblasts to promote radioresistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcancer.org [jcancer.org]
- 13. Cancer-associated fibroblast driven paracrine IL-6/STAT3 signaling promotes migration and dissemination in invasive lobular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Brensocatib (Brinsupri™)].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663612#n-563-biological-targets-and-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com